ETHYL 5-(4-BROMOBENZENESULFONAMIDO)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
CAS No.: 304694-44-8
Cat. No.: VC21498316
Molecular Formula: C23H18BrNO5S
Molecular Weight: 500.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304694-44-8 |
|---|---|
| Molecular Formula | C23H18BrNO5S |
| Molecular Weight | 500.4g/mol |
| IUPAC Name | ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C23H18BrNO5S/c1-2-29-23(26)21-19-14-17(25-31(27,28)18-11-8-16(24)9-12-18)10-13-20(19)30-22(21)15-6-4-3-5-7-15/h3-14,25H,2H2,1H3 |
| Standard InChI Key | GKSIYRAOFOBFOV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
| Canonical SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key components:
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Benzofuran Core: A fused bicyclic system (benzene + furan) that provides planar rigidity and π-conjugation, common in bioactive molecules .
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4-Bromobenzenesulfonamide Moiety: A sulfonamide group attached to a brominated benzene ring, enhancing electron-withdrawing properties and potential for hydrogen bonding .
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Ethyl Ester and Phenyl Substituents: The ethyl carboxylate at position 3 and phenyl group at position 2 contribute to lipophilicity and steric bulk, influencing bioavailability and target interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 500.4 g/mol |
| IUPAC Name | Ethyl 5-[(4-bromophenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate |
| SMILES | CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
| InChIKey | GKSIYRAOFOBFOV-UHFFFAOYSA-N |
Synthesis and Preparation
General Synthetic Pathways
The synthesis involves multi-step reactions, typically including:
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Benzofuran Core Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic or oxidative conditions .
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Sulfonamide Introduction: Reaction of an amine intermediate with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., ).
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Esterification: Coupling of the carboxylic acid intermediate with ethanol using carbodiimide-based reagents (e.g., DCC) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzofuran Formation | ZnCl, EtOH, 110–120°C | 60–70 |
| Sulfonylation | 4-BrCHSOCl, KCO, acetone/HO | 75–85 |
| Esterification | Ethanol, HSO, reflux | 80–90 |
Crystallographic Insights
Crystal structures of analogous benzofuran sulfonamides reveal planar benzofuran systems with sulfonamide groups oriented perpendicularly to the core, facilitating intermolecular hydrogen bonding . Such packing arrangements may influence solubility and solid-state stability.
Material Science Applications
Organic Semiconductors
The extended π-system of the benzofuran core and sulfonamide’s electron-withdrawing nature enable charge transport properties. Derivatives with similar structures show hole mobility values of , suitable for organic field-effect transistors (OFETs).
Fluorescent Probes
Benzofuran-based compounds emit in the blue-green spectrum (λ = 450–500 nm). Bromine’s heavy atom effect may enhance intersystem crossing, making this compound a candidate for phosphorescent materials.
Structure-Activity Relationships (SAR)
Role of the Bromine Atom
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Electron Density Modulation: Bromine’s inductive effect increases sulfonamide acidity (pKa ~ 6.5 vs. ~8.0 for non-brominated analogs), improving hydrogen-bonding capacity .
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Steric Effects: The 4-bromo substituent’s para position minimizes steric hindrance, optimizing target binding .
Ester Group Optimization
Replacing the ethyl ester with methoxyethyl (as in VC4557172) enhances aqueous solubility (logP reduced from 4.2 to 3.5) without compromising activity .
Table 3: Comparative Bioactivity Data
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